Product packaging for Isopropylphenyl diphenyl phosphate(Cat. No.:CAS No. 93925-53-2)

Isopropylphenyl diphenyl phosphate

Cat. No.: B7823542
CAS No.: 93925-53-2
M. Wt: 368.4 g/mol
InChI Key: JJXNVYMIYBNZQX-UHFFFAOYSA-N
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Description

Overview of Organophosphate Esters as Emerging Environmental Contaminants

Organophosphate esters (OPEs) are a class of synthetic chemicals extensively used as flame retardants and plasticizers in a multitude of products, including electronics, furniture, textiles, and building materials. tandfonline.combohrium.com Their increased use followed the phasing out of polybrominated diphenyl ethers (PBDEs), which were banned due to concerns about their persistence, bioaccumulation, and toxicity. tandfonline.comnih.gov However, OPEs are now considered "regrettable" substitutes as evidence of their own widespread environmental contamination and potential adverse health effects has mounted. tandfonline.com

Unlike reactive flame retardants that are chemically bound to the polymer matrix, most OPEs are additive, meaning they are physically mixed into materials. mdpi.com This makes them prone to leaching, volatilization, and abrasion, leading to their release into the environment throughout the product lifecycle. nih.gov Consequently, OPEs are ubiquitously detected in various environmental matrices, including indoor and outdoor air, water, sediment, and even house dust. tandfonline.commdpi.comnih.gov Their presence in the aquatic environment is of particular concern due to their relatively high water solubility and mobility, which can lead to the contamination of surface and drinking water sources. mdpi.com

Historical Context of Isopropylphenyl Diphenyl Phosphate (B84403) as a Flame Retardant and Plasticizer

Isopropylphenyl diphenyl phosphate has a history of use as a flame-retardant plasticizer, hydraulic fluid, and lubricant additive. nih.gov Its application spans a wide range of materials, including polyvinyl chloride (PVC) products, polyurethanes, textile coatings, adhesives, and paints. service.gov.uk The plasticizing properties of IPDPP are comparable to those of tricresyl phosphate, another widely used OPE.

The production of IPDPP involves the isopropylation of phenol (B47542), resulting in a mixture of isomers. service.gov.uk In the United States, the production of this compound was significant, with a reported production of 2.8 x 10^7 pounds in 1977. nih.gov Its use in thermoplastics and as an additive in lubricants has contributed to its environmental release. service.gov.uk Commercial products containing IPDPP have been marketed under various trade names, including Kronitex 100 and Phosflex 41P. nih.gov

Structural Isomerism and Commercial Formulations of this compound (e.g., 2-, 3-, and 4-isopropylphenyl diphenyl phosphate mixtures)

This compound is not a single chemical entity but rather a complex mixture of structural isomers. The isopropyl group can be attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position. nih.govpublisso.de Therefore, commercial IPDPP formulations typically consist of a mixture of 2-isopropylphenyl diphenyl phosphate (2-IPDPP), 3-isopropylphenyl diphenyl phosphate (3-IPDPP), and 4-isopropylphenyl diphenyl phosphate (4-IPDPP). nih.gov

The composition of these commercial mixtures can vary. For instance, the flame retardant mixture Firemaster® 550 (FM 550) has been found to contain a significant proportion of isopropylated triarylphosphate esters (ITPs), including IPDPP isomers. nih.govfera.co.uk Analysis of FM 550 has revealed the presence of 2-IPDPP and 4-IPDPP, and while a standard for 3-IPDPP was not available in some studies, its presence has been suggested by analytical data. fera.co.uk Another commercial ITP mixture was also found to be composed of similar isomers, with 2-IPDPP being a dominant compound. fera.co.uk The varying composition of these mixtures is an important consideration in environmental monitoring and toxicological studies.

Research Significance in Environmental and Ecological Sciences

The widespread use and subsequent environmental release of IPDPP have made it a compound of significant interest in environmental and ecological sciences. Its detection in various environmental media, including house dust, highlights its potential for human exposure. nih.govnih.gov Studies have shown that metabolites of ITPs, such as mono-isopropylphenyl phenyl phosphate (ip-PPP), are frequently detected in human urine, with higher concentrations often found in children. nih.govnih.gov

Research has also focused on the environmental fate and transport of IPDPP. It has been detected in water samples near industrial sites, indicating its release from manufacturing and use facilities. nih.gov The compound's physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient (log Kow of 5.31), suggest it has the potential to be persistent and bioaccumulative in the environment. nih.gov The presence of IPDPP and its isomers in house dust from different geographical locations, such as South China and the Midwestern United States, further underscores its global distribution and the need for continued research into its environmental and health impacts. nih.gov

Detailed Research Findings

Composition of Isopropylated Triarylphosphate Esters in Commercial Flame Retardant Mixtures

IsomerFiremaster® 550 (% w/w)ITP Commercial Mixture (% w/w)
2-isopropylphenyl diphenyl phosphate (2-IPDPP)11.826.9
4-isopropylphenyl diphenyl phosphate (4-IPDPP)2.34.9
2,4-dithis compound (2,4-DIPPDPP)11.07.2
bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)5.111.1
bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)0.31.1
Triphenyl phosphate (TPHP)19.844.6
Data sourced from a study by Phillips, A. L., & Hammel, S. C. fera.co.uk

Concentrations of Isopropylated Triarylphosphate Esters in House Dust (ng/g)

IsomerSouth China (Median)South China (Range)Midwestern US (Median)Midwestern US (Range)
ΣITPs63.416.0 - 500476140 - 1610
2-isopropylphenyl diphenyl phosphate (2-IPDPP)----
Data for ΣITPs (sum of all ITP isomers) from a study by Chen et al. (2019). nih.gov Data for individual isomers was not provided in a comparable format in the cited source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21O4P B7823542 Isopropylphenyl diphenyl phosphate CAS No. 93925-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl (2-propan-2-ylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3
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InChI Key

JJXNVYMIYBNZQX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C21H21O4P
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID90858794
Record name Diphenyl o-isopropylphenylphenyl phosphate
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Molecular Weight

368.4 g/mol
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Physical Description

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO]
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C
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Vapor Pressure

0.00000035 [mmHg]
Record name Isopropylphenyl diphenyl phosphate
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CAS No.

28108-99-8, 64532-94-1, 93925-53-2
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Record name 2-(1-Methylethyl)phenyl diphenyl phosphate
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Record name Isopropylphenyl diphenyl phosphate
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Record name Diphenyl o-isopropylphenylphenyl phosphate
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Environmental Occurrence and Global Distribution of Isopropylphenyl Diphenyl Phosphate

Detection Frequencies and Concentration Ranges in Various Environmental Matrices

Scientific monitoring has confirmed the presence of IPDPP in numerous environmental settings. As a commercial mixture, IPDPP typically consists of various isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate (B84403). nih.govuzh.ch Analytical methods, primarily gas or liquid chromatography coupled with mass spectrometry, are employed to detect and quantify these isomers in environmental samples. researchgate.net

Atmospheric Compartments (Air, Particulate Matter)

Once released into the atmosphere, IPDPP is expected to exist predominantly in the particulate phase due to its low vapor pressure. nih.gov It can then be removed from the atmosphere through dry deposition. The estimated half-life of vapor-phase IPDPP from reaction with hydroxyl radicals is about 0.85 days, suggesting relatively rapid degradation in the gas phase. nih.gov

Monitoring studies have detected IPDPP in ambient air, particularly near industrial sites. A UK environmental risk evaluation reported air concentrations up to 0.05 ng/m³ near a production site, up to 0.0001 ng/m³ at a formulation site, and between 0.005 and 0.040 ng/m³ near a steelworks that uses the chemical. service.gov.uk In a study of indoor air, both 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4-IPPDPP) were detected in PM₂.₅ samples, although with a detection frequency below 30%.

Aquatic Environments (Surface Water, Wastewater Treatment Plant Effluents, Sediment)

IPDPP's presence in aquatic ecosystems is a result of industrial discharges and runoff. Due to its low water solubility (2.2 ppm at 25°C), it is expected to adsorb to suspended solids and sediment. nih.govnih.gov

Historical data from the United States indicated IPDPP concentrations of less than 0.01 ppm (10 µg/L) in water samples near several industrial facilities, with one site showing a concentration of 3.0 ppm (3000 µg/L). nih.gov More recent reports mention detections at two US sites with concentrations of 0.4-0.5 μg/L. service.gov.uk The compound has also been found to accumulate in fish, with one study noting that fathead minnows accumulated IPDPP to levels 495 times that of the surrounding water over 28 days. nih.gov

In sediments, where IPDPP is expected to partition, concentrations ranging from 0.3 to 5.0 ppm have been detected in historical samples from US waterways near industrial sources. nih.gov Studies on sediment-water systems have also suggested that IPDPP can degrade, with triphenyl phosphate (TPP) being identified as a potential degradation product. nih.gov While data on wastewater treatment plant (WWTP) effluents are limited for IPDPP specifically, the general behavior of OPEs suggests that WWTPs are a potential pathway to the aquatic environment.

Terrestrial Environments (Soil, Indoor Dust)

The terrestrial environment, including soils and indoor settings, serves as a significant reservoir for many OPEs. Based on its chemical properties, IPDPP is expected to be immobile in soil, suggesting it will persist where deposited. nih.gov However, specific concentration data for IPDPP in soil are scarce in the available literature. Biodegradation may play a role in its fate in soil environments. nih.gov

In contrast, indoor dust has been identified as a major sink for IPDPP due to its use in consumer products found indoors. A study comparing house dust from Guangzhou, China, and a city in the Midwestern United States found that isomers of isopropylated triarylphosphates (ITPs) were detected in 100% of samples. acs.org The dominant isomer was 2-isopropylphenyl diphenyl phosphate (2IPPDPP). acs.org Another study in Adelaide, Australia, also frequently detected a suite of ITP isomers in house dust. uzh.ch

Below is an interactive table summarizing the concentration ranges of Isopropylphenyl Diphenyl Phosphate found in various environmental matrices based on available research.

Environmental MatrixLocationConcentration RangeDominant Isomer(s)
Indoor Dust Midwestern US140 - 1610 ng/g (ΣITPs)2IPPDPP
Indoor Dust South China16.0 - 500 ng/g (ΣITPs)2IPPDPP
Air Near Production Site (UK)up to 0.05 ng/m³Not Specified
Air Near Steel Works (UK)0.005 - 0.040 ng/m³Not Specified
Air Near Formulation Site (UK)up to 0.0001 ng/m³Not Specified
Surface Water Near Industrial Site (US, 1979)<0.01 - 3.0 ppmNot Specified
Sediment Near Industrial Site (US, 1979)0.3 - 5.0 ppmNot Specified

Spatial and Temporal Distribution Patterns of this compound

The distribution of IPDPP is largely dictated by its production and use patterns, leading to higher concentrations in industrialized and populated areas. The comparison of house dust from the Midwestern US and South China revealed significantly higher concentrations in the US samples, with median levels of total ITPs being 476 ng/g compared to 63.4 ng/g in China. acs.org This suggests geographical differences in consumption patterns or product formulations. Proximity to industrial sources is also a key factor, as evidenced by the elevated air and water concentrations near manufacturing and user sites. service.gov.uknih.gov

Information on the temporal trends of IPDPP is limited. However, broader studies on OPEs have shown increasing concentrations of some metabolites in human samples over the last two decades, corresponding with the phase-out of polybrominated diphenyl ether (PBDE) flame retardants. nih.govacs.orgresearchgate.net For instance, urinary concentrations of metabolites for other OPEs like tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPHP) have shown significant increases between the early 2000s and more recent years. acs.orgresearchgate.net While these studies did not specifically track IPDPP, they suggest a general trend of increasing OPE presence in the environment and in human populations.

Comparative Occurrence with Other Organophosphate Flame Retardants (e.g., Triphenyl Phosphate)

When compared to other widely used OPEs, particularly triphenyl phosphate (TPHP), IPDPP is often found at lower concentrations. In the comparative study of house dust from China and the US, the levels of total ITPs were approximately an order of magnitude lower than those of TPHP in the same samples. acs.org Similarly, a study of house dust in US homes found that TPHP was detected in 98% of samples with a maximum concentration of 1,800 µg/g, significantly higher than many other flame retardants. nih.gov

The widespread detection and higher concentrations of TPHP relative to IPDPP are likely due to its broader range of applications and potentially higher production volumes. industrialchemicals.gov.au TPHP is not only used as a flame retardant but also as a plasticizer in numerous products, including photographic film and electrical components. nih.gov Despite its lower relative concentration, the ubiquitous detection of IPDPP isomers in indoor dust highlights their widespread use in consumer products and the potential for human exposure. acs.org

Sources and Emission Pathways of Isopropylphenyl Diphenyl Phosphate

Industrial Production and Manufacturing Emissions

Isopropylphenyl diphenyl phosphate (B84403) is a synthetic chemical produced through the esterification of phosphorus oxychloride with a mixture of phenol (B47542) and isopropylphenol. aaqr.orgnih.gov The commercial product is typically a mixture of various isomers, including 2-isopropylphenyl diphenyl phosphate, 3-isopropylphenyl diphenyl phosphate, and 4-isopropylphenyl diphenyl phosphate. nih.gov

The industrial production of organophosphate flame retardants (OPFRs) is a significant primary source of their emission into the environment. acs.org A 2024 study estimated that emissions from the production process accounted for 55.43% of the total atmospheric emissions of all OPFRs between 2010 and 2020. acs.org In 2020, there were 367 factories globally producing OPFRs, with a significant concentration in eastern China. aaqr.orgresearchgate.net The annual production volume of isopropylated triphenyl phosphate was estimated to be 24,000 tons in one 2022 report. researchgate.net

Emissions during manufacturing can occur through various pathways. For instance, one production method for IPDP involves reacting phosphorus oxychloride with alkylphenol, which generates hydrogen chloride (HCl) as a byproduct; this HCl is typically absorbed to prevent direct release into the environment. echemi.com Despite such controls, fugitive emissions and releases in wastewater from manufacturing facilities are potential pathways. Isopropylphenyl diphenyl phosphate was detected in air samples near a production facility in West Virginia, with concentrations of 0.05 ng/m³ on filter pads and between 0.002 to 0.004 ng/m³ in charcoal canisters. echemi.com Furthermore, sediment and soil samples near an industrial site in Pennsylvania showed IPDP concentrations ranging from 0.3 to 5.0 ppm and less than 0.1 ppm, respectively. echemi.com

Table 1: Global Production and Emission Contribution of Organophosphate Flame Retardants (OPFRs)

ParameterValueYear/PeriodSource
Estimated Annual Production Volume (Isopropylated Triphenyl Phosphate)24,000 tons2022 (Estimate) researchgate.net
Share of Production Process in Total Atmospheric OPFR Emissions55.43%2010-2020 acs.org
Total Atmospheric Emissions of OPFRs21,324.42 tons2010-2020 acs.org
Number of Global OPFR Production Factories3672021 researchgate.net

Releases from Industrial and Consumer Product Applications

IPDP is an additive flame retardant and plasticizer, meaning it is physically mixed with the polymer matrix rather than chemically bound. nih.govusgs.gov This makes it susceptible to leaching, volatilization, and abrasion from the products throughout their service life.

IPDP is incorporated into various materials to meet flammability standards.

PVC Products: In polyvinyl chloride (PVC) applications, IPDP serves as both a flame retardant and a plasticizer. nih.gov Because it is not chemically bound, it can be slowly released from PVC products over time. usgs.gov The rate of release is influenced by factors such as the concentration of the additive and the environmental conditions the product is exposed to. service.gov.uk Triaryl phosphates, including IPDP, are known to leach and volatilize from plastics. berkeley.edu

Polyurethanes: Polyurethane foams, commonly used in furniture, bedding, and insulation, are a major application for OPFRs. nih.govresearchgate.net Studies have shown that OPFRs can be emitted from these foams, with tris(2-chloro-isopropyl)phosphate (TCPP) having area-specific emission rates ranging from 20 ng/m²/h to 140 µg/m²/h depending on the foam type. researchgate.net While specific data for IPDP is limited, its use in polyurethane foams suggests a similar emission pathway. berkeley.edu

Textile Coatings: The textile industry is a significant user of flame retardants and is responsible for a substantial portion of global greenhouse gas emissions and industrial wastewater pollution. frontiersin.orgilo.org OPFRs are applied as coatings to textiles used in upholstery and other applications. nih.gov A global emission inventory identified the textile sector as the second-largest source of atmospheric OPFR emissions after production, contributing 20.99% of the total. acs.org Emissions can occur during the application process and throughout the life of the textile product through wear and cleaning.

The plasticizing properties of IPDP are utilized in several formulations.

Adhesives and Sealants: Phosphate plasticizers are used in adhesives and sealants, particularly when flame resistance is required. dtu.dk Their presence improves flexibility and adhesion. dtu.dk However, as low molecular weight additives, they have a tendency to migrate out of the polymer, leading to their release into the environment. dtu.dk

Paints and Coatings: IPDP is used in coatings and paints to enhance durability. It can be found in products like marine anti-fouling paint at concentrations of 1.0-10% by weight. researchgate.net Release can occur through volatilization as the paint cures and ages, as well as through weathering and chipping of the painted surface.

Pigment Dispersions: While specific data on IPDP in pigment dispersions is scarce, OPFRs are generally used in various industrial processing chemicals. nih.gov

IPDP's physical properties make it suitable for use in demanding, high-temperature applications.

Hydraulic Fluids: Aryl phosphates are widely used as fire-resistant hydraulic fluids. nih.govberkeley.edu Leakage from hydraulic systems is a major pathway for the release of these compounds into the aquatic and terrestrial environments. berkeley.edu

Lubricant Additives: IPDP is reported as a lubricant and grease additive. researchgate.net It is also used as an extreme pressure lubricant. epa.gov Release can occur through leaks, spills, and the disposal of used lubricants.

Diffuse Environmental Release from In-Service Articles and Waste

The widespread use of IPDP in consumer and industrial goods leads to its diffuse release into the environment. As an additive plasticizer, it continuously leaches and volatilizes from products during their service life. berkeley.eduindustrialchemicals.gov.au This results in the ubiquitous presence of OPFRs in indoor environments, particularly in dust. industrialchemicals.gov.auuantwerpen.be Dust acts as a sink for these semi-volatile compounds, which can then be ingested or inhaled. nih.govnih.gov

At the end of a product's life, disposal in landfills is a major emission pathway. IPDP can leach from waste products into landfill leachate. industrialchemicals.gov.au While specific concentration data for IPDP in leachate is limited, studies have detected various pharmaceuticals and PFAS in landfill leachate, indicating its potential to mobilize and release a wide range of chemical contaminants into the environment. usgs.govmdpi.com The composition of leachate can be highly variable, with high concentrations of organic matter and inorganic salts. mdpi.comnih.gove3s-conferences.org

Contribution from E-waste Recycling and Wastewater Treatment Plants

Specific industrial activities concentrate and re-release IPDP into the environment.

E-waste Recycling: Electronic products contain significant amounts of flame retardants, including OPFRs like IPDP, in components such as circuit boards and plastic housings. industrialchemicals.gov.au Informal and formal e-waste recycling activities have been identified as major sources of FR emissions. researchgate.netbham.ac.uknih.gov Air samples from e-waste recycling facilities show high concentrations of various FRs, with OPFR levels ranging from 740 to 1000 ng/m³. researchgate.net Dust from former e-waste recycling areas in China showed decreased but still significant levels of OPFRs even after regulations were implemented, with median concentrations of total PFRs at 1210 ng/g in 2017. uantwerpen.be The dismantling and processing of e-waste release these chemicals into the air and surrounding soil. bham.ac.ukmdpi.com

Wastewater Treatment Plants (WWTPs): WWTPs are not designed to eliminate persistent organic pollutants and act as a collection point and a secondary source of these chemicals to the environment. icdp-ta.com OPFRs enter WWTPs through industrial discharges and from household products. Due to their chemical properties, they tend to partition from the water phase into the sewage sludge during treatment. dtu.dknih.gov While some removal occurs, a significant portion can be discharged with the treated effluent or remain in the biosolids (treated sludge). nih.gov The application of biosolids to agricultural land can then introduce these contaminants into terrestrial ecosystems. bham.ac.uk Studies have detected various OPFRs in wastewater influent, effluent, and sludge, although specific concentration data for IPDP is often part of the larger "aryl phosphates" group. dtu.dkicdp-ta.com

Table 2: Concentrations of Organophosphate Flame Retardants (OPFRs) in E-waste and Wastewater

MatrixLocation/TypeCompound/GroupConcentrationSource
AirE-waste Recycling FacilitiesSum of OPEs (Geometric Mean)740 - 1000 ng/m³ researchgate.net
Indoor DustFormer E-waste Recycling Area (2017)Sum of PFRs (Median)1210 ng/g uantwerpen.be
Wastewater InfluentHong Kong WWTPsTotal PPDs & PPD-Qs2.7-90 ng/L & 14-830 ng/L nih.gov
Wastewater EffluentHong Kong WWTPsTotal PPDs & PPD-Qs0.59-40 ng/L & 2.8-140 ng/L nih.gov

Environmental Fate and Transport Dynamics of Isopropylphenyl Diphenyl Phosphate

Degradation Pathways and Kinetics in Environmental Compartments

The persistence and transformation of Isopropylphenyl diphenyl phosphate (B84403) in the environment are governed by several degradation processes, including biodegradation, photolysis, and hydrolysis.

Biodegradation in Freshwater Sediment (Aerobic and Anaerobic Conditions)

The biodegradation of Isopropylphenyl diphenyl phosphate is a critical process influencing its persistence in aquatic systems. In freshwater sediment, the rate and extent of biodegradation are highly dependent on the presence or absence of oxygen.

Under aerobic conditions , studies have shown that IPDPP can be biodegraded by microbial communities. frontiersin.org The degradation process often involves the cleavage of the phosphate ester bonds. Aerobic degradation is generally considered to be faster than anaerobic degradation for many organic pollutants. researchgate.netmdpi.com For some organophosphate esters, the presence of higher concentrations of activated sludge can enhance the removal rate by providing a larger microbial population to facilitate degradation. frontiersin.org

Under anaerobic conditions , the biodegradation of IPDPP also occurs, although often at a slower rate compared to aerobic conditions. frontiersin.orgnih.gov In anaerobic environments, different microbial pathways are utilized for the breakdown of the compound. For some triphenyl ester organophosphates, anaerobic biodegradation can be a significant removal pathway. frontiersin.org The half-life of a related compound, triphenyl phosphate, was observed to be 21 days under anaerobic conditions in one study. industrialchemicals.gov.au It is important to note that the specific structure of the organophosphate ester plays a significant role in its susceptibility to anaerobic breakdown. frontiersin.org

It is crucial to distinguish between microbial degradation and chemical degradation. Abiotic controls in studies, such as using sterile sediments, help to isolate the effects of microbial activity.

Photolytic and Hydrolytic Transformation Processes

Photolysis and hydrolysis are key abiotic degradation pathways for this compound in the environment.

Photolytic Transformation: Direct photolysis of some organophosphate esters can be limited if their chemical structure lacks chromophores that absorb sunlight. mdpi.com However, indirect photolysis, facilitated by the presence of photosensitizers like humic acids or through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), can be a significant degradation pathway. mdpi.com The estimated half-life for the reaction of this compound with atmospheric hydroxyl radicals is approximately 21 hours, suggesting that atmospheric photooxidation is a relevant degradation process. service.gov.uk

Hydrolytic Transformation: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The P-O bond in organophosphate esters is generally more stable to hydrolysis than the P-S or P-F bonds found in many organophosphorus pesticides. mdpi.com The rate of hydrolysis is pH-dependent. For many organophosphate triesters, hydrolysis is more significant under alkaline conditions. nih.govepa.gov For instance, the hydrolysis of triphenyl phosphate, a related compound, is slow under acidic and neutral conditions but increases significantly in alkaline environments. epa.gov The degradation of organophosphate esters in the absence of microbial communities can often be attributed to chemical hydrolysis. nih.gov The hydrolysis of IPDPP results in the formation of diphenyl phosphate (DPHP) and isopropylphenol. industrialchemicals.gov.au

Volatilization and Air-Water Exchange Dynamics (e.g., Henry's Law Constant Implications)

The tendency of this compound to move between water and air is described by its Henry's Law constant. This parameter is crucial for understanding its volatilization from water bodies.

The estimated Henry's Law constant for this compound is low, suggesting that volatilization from water surfaces is a slow process. nih.gov For a similar compound, cresyl diphenyl phosphate, the estimated Henry's Law constant is also low, indicating it is not expected to be volatile from water or moist soil. service.gov.uk The low volatility means that IPDPP is less likely to be rapidly transferred from the water column to the atmosphere. Based on its Henry's Law constant, the volatilization half-life from a model river is estimated to be slow. nih.gov

Partitioning Behavior in Multi-Media Environmental Systems (Water, Sediment, Soil, Air)

The distribution of this compound in the environment is governed by its partitioning behavior between different environmental compartments: water, sediment, soil, and air. This is largely influenced by its physicochemical properties, particularly its octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc).

Water and Sediment/Soil: this compound has a high log Kow value, indicating its strong tendency to partition from water into organic phases like sediment and soil. nih.gov The estimated Koc value is also high, suggesting that IPDPP will strongly adsorb to suspended solids and sediment in aquatic environments and be immobile in soil. nih.govnih.gov This strong adsorption to particulate matter means that a significant portion of IPDPP in aquatic systems will be found in the sediment rather than the water column.

Air: Due to its low vapor pressure, this compound is expected to exist primarily in the particulate phase in the atmosphere. nih.gov This means it will be associated with atmospheric aerosols rather than existing as a gas.

The following table summarizes the key partitioning coefficients for this compound:

PropertyValueImplication
Log Kow 5.31 nih.govHigh potential to bioaccumulate and partition to organic matter.
Koc (estimated) 18,400 nih.govStrong adsorption to sediment and soil.
Vapor Pressure 3.5 x 10⁻⁷ mmHg nih.govLow volatility, exists mainly on airborne particles.
Henry's Law Constant 2.9 x 10⁻⁷ atm-m³/mol nih.govSlow volatilization from water.

Long-Range Environmental Transport Mechanisms (Atmospheric and Oceanic)

Despite its low volatility, this compound can undergo long-range environmental transport, primarily through the movement of atmospheric particles and oceanic currents.

Atmospheric Transport: Because IPDPP adsorbs to atmospheric particles, it can be transported over long distances by wind currents. nih.govhealthandenvironment.org These particles can then be deposited in remote regions, far from the original sources of emission. This mechanism is a recognized pathway for the global distribution of many persistent organic pollutants. nih.govnih.govresearchgate.netdeepdyve.com

Oceanic Transport: Although less significant than atmospheric transport for this compound, oceanic currents can also contribute to the long-range distribution of IPDPP that has been deposited into marine environments. nih.gov

The combination of atmospheric and oceanic transport can lead to the presence of IPDPP and other flame retardants in remote ecosystems like the Arctic. healthandenvironment.orgnih.gov

Environmental Distribution Modeling using Fugacity-Based Approaches

Fugacity-based models are valuable tools for predicting the environmental fate and distribution of chemicals like this compound. envchemgroup.comresearchgate.netlupinepublishers.com Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, helps to model the movement and partitioning of a substance between different environmental compartments (air, water, soil, sediment, and biota). envchemgroup.com

These models use the physicochemical properties of a compound, such as its solubility, vapor pressure, and partition coefficients, to estimate its concentration in various environmental media at equilibrium (Level I and II models) or under non-equilibrium, steady-state conditions (Level III models). envchemgroup.comresearchgate.net

For organophosphate flame retardants, fugacity models have been used to:

Characterize their fate and removal in wastewater treatment plants. researchgate.netnih.gov

Assess their concentrations in indoor environments.

Understand their trophic transfer in food webs. nih.gov

By inputting the properties of IPDPP into a fugacity model, scientists can predict its likely distribution in a defined environment, identifying the compartments where it is most likely to accumulate. Given its high Koc and Kow values, a fugacity model would likely predict that IPDPP will predominantly partition to sediment and soil. nih.govnih.gov

Biotransformation and Metabolite Profiling of Isopropylphenyl Diphenyl Phosphate

Identification of Primary and Secondary Metabolites

The biotransformation of isopropylphenyl diphenyl phosphate (B84403) results in the formation of several key metabolites through processes like hydrolysis and oxidation. The primary metabolites are formed by the initial enzymatic breakdown of the parent compound, which can then be further modified to form secondary metabolites.

Key identified metabolites include:

Diphenyl Phosphate (DPHP) : This is a common hydrolysis product formed by the cleavage of one of the phenyl ester bonds. nih.gov It is frequently identified as a major metabolite of various triaryl phosphates. nih.govnih.gov

Isopropylphenyl Phenyl Phosphate (ip-PPP) : This metabolite results from the loss of one of the non-isopropylated phenyl groups. nih.govacs.orgnih.gov It is a significant biomarker found in human exposure studies. nih.gov

Hydroxy-isopropylphenyl diphenyl phosphate : An oxidized metabolite where a hydroxyl group is added to the isopropyl-substituted phenyl ring. nih.govacs.orgnih.gov

Mono-isopropenylphenyl diphenyl phosphate : A novel metabolite tentatively identified in human metabolism studies, suggesting dehydrogenation of the isopropyl group. nih.govacs.orgnih.gov

Isopropyl diphenyl phosphate : This metabolite was reported in the urine of rats following exposure to an IPDP-containing mixture. industrialchemicals.gov.au

In environmental systems, such as activated sludge, diphenyl phosphate has also been identified as a primary degradation product. service.gov.uk

Table 1: Identified Metabolites of Isopropylphenyl Diphenyl Phosphate and Related Compounds

Metabolite Name Parent Compound(s) Biological System / Matrix Source(s)
Diphenyl Phosphate (DPHP) This compound, Triphenyl Phosphate Human liver S9 fractions, Human urine, Freshwater sediments, Aquatic invertebrates, Mice nih.govnih.govservice.gov.ukacs.orgresearchgate.net
Isopropylphenyl Phenyl Phosphate (ip-PPP) This compound Human liver S9 fractions, Human urine nih.govacs.orgnih.govnih.gov
Hydroxy-isopropylphenyl diphenyl phosphate This compound Human liver S9 fractions nih.govacs.orgnih.gov
Mono-isopropenylphenyl diphenyl phosphate This compound Human liver S9 fractions, Human urine nih.govacs.orgnih.gov

In Vitro Metabolism Studies in Biological Systems

In vitro studies using subcellular fractions from organs like the liver are fundamental for elucidating metabolic pathways. Human liver subcellular S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, have been used to investigate the metabolism of IPDP isomers.

In a key study, the in vitro metabolism of 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) was examined using human liver S9 fractions. acs.orgnih.gov The experiments monitored the depletion of the parent compounds and the formation of suspected metabolites. The results confirmed that both hydrolysis and hydroxylation are significant metabolic pathways. nih.gov Metabolites such as diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP) were identified and quantified. acs.orgnih.gov

A notable finding from these studies was that while the mass balance for related compounds like triphenyl phosphate could be largely accounted for, approximately 20% of the initial mass of the IPDP isomers remained unaccounted for after quantifying known metabolites. nih.govacs.orgnih.gov This suggests that other, yet to be identified or quantified, metabolic pathways and products exist for these compounds in humans. nih.gov

Table 2: Summary of In Vitro Metabolism Findings for IPDP in Human Liver S9 Fractions

Parameter Finding Source(s)
Biological System Human liver subcellular S9 fractions nih.govacs.orgnih.gov
Parent Compounds Studied 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP) nih.govacs.orgnih.gov
Major Metabolic Pathways Hydrolysis, Hydroxylation nih.gov
Confirmed Metabolites Diphenyl phosphate (DPHP), Isopropylphenyl phenyl phosphate (ip-PPP) nih.govacs.orgnih.gov
Novel Tentative Metabolites Mono-isopropenylphenyl diphenyl phosphate, Hydroxy-isopropylphenyl diphenyl phosphate nih.govacs.orgnih.gov

Enzymatic Biotransformation Mechanisms

The biotransformation of IPDP is driven by specific enzyme systems within the body. These reactions are generally categorized into Phase I and Phase II metabolism.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis. For organophosphate esters like IPDP, the key enzymes are from the Cytochrome P450 (CYP450) superfamily. nih.govnih.gov

Hydrolysis: CYP450 enzymes facilitate the cleavage of the ester bond, a primary pathway leading to the formation of diphenyl phosphate (DPHP) and an isopropylphenol. nih.gov

Hydroxylation: CYP450 also catalyzes the addition of hydroxyl (-OH) groups to the aromatic rings of the molecule, forming hydroxylated metabolites such as hydroxy-isopropylphenyl diphenyl phosphate. nih.govnih.gov For the related compound triphenyl phosphate, specific isoforms like CYP1A2 and CYP2E1 have been shown to be involved in its metabolism in human liver microsomes. researchgate.net

Phase II Metabolism: Following Phase I, the modified metabolites can undergo conjugation reactions. These processes attach endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, which increases its water solubility and facilitates its excretion from the body. nih.gov While less studied for IPDP specifically, glucuronide conjugates have been identified as important metabolites for other organophosphate flame retardants. nih.govnih.gov

Comparative Biotransformation Across Diverse Aquatic Organisms and Trophic Levels

The metabolism of IPDP can vary significantly across different species and trophic levels, influencing its environmental fate and potential for food web transfer.

Mammals (Rats): Studies involving oral administration of an IPDP-containing flame retardant mixture to rats resulted in a dose-dependent increase in the metabolite isopropyl diphenyl phosphate in the urine of the dams. industrialchemicals.gov.au

Aquatic Vertebrates (Zebrafish): As a model aquatic organism, zebrafish have been shown to take up and metabolize IPDP isomers. In larval zebrafish, the uptake of triphenyl phosphate (an unsubstituted component of IPP mixtures) was highest, followed by mono-isopropylated isomers and then bis-isopropylated isomers. nih.gov Chronic exposure of zebrafish to DPHP, a major metabolite, was found to disrupt the metabolome in the liver, indicating active biotransformation and biological response. usask.ca

Aquatic Invertebrates (Daphnia magna): While direct studies on IPDP are limited, research on the closely related triphenyl phosphate (TPHP) in Daphnia magna provides valuable insights. In this invertebrate, TPHP is biotransformed into DPHP, hydroxylated TPHP, and further conjugated with cysteine and sulfate. researchgate.net These pathways are likely relevant for IPDP as well.

Microorganisms: In freshwater sediment microcosms, IPDP has been shown to degrade, with diphenyl phosphate being a confirmed product of this biotransformation. acs.org Similarly, studies using activated sludge have demonstrated that the main components of IPDP mixtures are substantially degraded, with DPHP being a likely metabolite. service.gov.uk

Table 3: Comparative Biotransformation of IPDP and Related Compounds in Various Organisms

Organism/System Trophic Level Parent Compound Key Findings / Metabolites Source(s)
Rat Mammal Isopropylated triphenyl phosphate mixture Isopropyl diphenyl phosphate detected in urine. industrialchemicals.gov.au
Zebrafish (Danio rerio) Aquatic Vertebrate Isopropylated phenyl phosphate mixture Differential uptake of isomers; DPHP exposure alters liver metabolome. nih.govusask.ca
Water Flea (Daphnia magna) Aquatic Invertebrate Triphenyl Phosphate (TPHP) Metabolized to DPHP, hydroxylated TPHP, and conjugates (cysteine, sulfate). researchgate.net
Freshwater Sediment Microorganisms This compound Degraded to Diphenyl Phosphate (DPHP). acs.org

Detection of Metabolites in Environmental Biota and Exposure Biomonitoring Samples

Biomonitoring, the measurement of chemicals or their metabolites in biological samples, is essential for assessing exposure in wildlife and human populations. Urine is the most common matrix for assessing non-persistent chemicals like IPDP.

Human Urine: Metabolites of IPDP are frequently detected in human urine, confirming widespread exposure. In a study of women undergoing in vitro fertilization, detection frequencies were high for both DPHP (94% of samples) and isopropylphenyl phenyl phosphate (ip-PPP) (80% of samples). nih.gov Furthermore, a novel metabolite, mono-isopropenylphenyl diphenyl phosphate, which was first identified in in vitro liver studies, was also detected in a human urine sample, linking laboratory findings to real-world exposures. nih.govacs.orgnih.gov

Animal Biota: Consistent with laboratory exposure studies, IPDP metabolites have been detected in animal tissues and excreta. Isopropyl diphenyl phosphate was quantified in the urine of rats exposed to an IPDP mixture. industrialchemicals.gov.au In zebrafish larvae exposed to a commercial IPP mixture, various isomers including triphenyl phosphate, mono-IPPs, and bis-IPPs were detected in the larval homogenate. nih.gov

Table 4: Detection of IPDP Metabolites in Biomonitoring Samples

Sample Matrix Organism Metabolite(s) Detected Detection Frequency (if reported) Source(s)
Urine Human Diphenyl Phosphate (DPHP) 94% nih.gov
Urine Human Isopropylphenyl Phenyl Phosphate (ip-PPP) 80% nih.gov
Urine Human Mono-isopropenylphenyl diphenyl phosphate Detected in 1 of 9 samples nih.govacs.orgnih.gov
Urine Rat Isopropyl diphenyl phosphate Detected after exposure industrialchemicals.gov.au

Table of Mentioned Compounds

Compound Name Abbreviation
This compound IPDP
2-Isopropylphenyl diphenyl phosphate 2IPPDPP
4-Isopropylphenyl diphenyl phosphate 4IPPDPP
Diphenyl Phosphate DPHP
Isopropylphenyl Phenyl Phosphate ip-PPP
Hydroxy-isopropylphenyl diphenyl phosphate -
Mono-isopropenylphenyl diphenyl phosphate -
Isopropyl diphenyl phosphate -
Triphenyl Phosphate TPHP
Bis(2-isopropylphenyl) phenyl phosphate B2IPPPP
Bis(4-isopropylphenyl) phenyl phosphate B4IPPPP

Advanced Analytical Methodologies for Isopropylphenyl Diphenyl Phosphate and Its Metabolites

Chromatographic Separation Approaches

Following extraction and cleanup, chromatographic techniques are employed to separate the complex mixture of compounds in the sample extract. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds. dcu.ie For the analysis of phosphate (B84403) compounds, reverse-phase (RP) HPLC is a common approach. sielc.com

In a method developed for the related compound diphenyl phosphate, separation was achieved on a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For detection by mass spectrometry (MS), volatile modifiers like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities. sielc.com

HPLC ParameterSpecification for Diphenyl Phosphate AnalysisSource
Technique Reverse-Phase (RP) HPLC sielc.com
Column Newcrom R1 (special reverse-phase, low silanol activity) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Application Analytical separation, preparative isolation of impurities, pharmacokinetics. sielc.com

Gas Chromatography (GC), particularly when coupled with a mass-selective detector (MSD) or mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like isopropylphenyl diphenyl phosphate. researchgate.netresearchgate.net This technique offers high resolution and sensitivity, allowing for the separation and identification of individual isomers within complex mixtures. researchgate.netresearchgate.net

A validated method for determining IPPhPs in workplace air utilizes GC-MS for analysis. researchgate.net The separation is typically performed on a capillary column, such as an Optima MS accent (30 m, 0.25 mm inner diameter, 0.25 µm film thickness). researchgate.net The oven temperature is programmed to increase gradually to effectively separate the different phosphate isomers. d-nb.info For instance, a temperature program might start at 170°C and ramp up to 225°C. d-nb.info The quantitative determination is based on a calibration function using an internal standard, such as deuterated triphenyl phosphate (D15-TPP), to ensure accuracy. researchgate.netpublisso.de This method has a reported limit of quantification of 0.050 mg/m³ for a 420-liter air sample. researchgate.netpublisso.de

GC-MS ParameterSpecification for IPPhP AnalysisSource
Analytical Principle Gas Chromatography/Mass Spectrometry (GC/MS) researchgate.net
Capillary Column e.g., Optima MS accent (30 m, 0.25 mm ID, 0.25 µm film) researchgate.net
Injector Temperature 250 °C d-nb.info
Detector Temperature 250 °C d-nb.info
Internal Standard D15-Triphenyl phosphate (D15-TPP) researchgate.net
Limit of Quantification 0.050 mg/m³ for a 420 L air sample researchgate.netpublisso.de
Recovery Rate 98.9 ± 6% researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). waters.com This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. The primary advantage of UPLC in the context of IPDPP analysis is its superior capability to separate the complex isomeric mixtures that are characteristic of commercial IPDPP products. nih.govnih.gov

UPLC systems are adept at separating structural isomers, which is a common challenge in the analysis of IPDPP and its metabolites. nih.govnih.gov The separation is typically accomplished using reversed-phase chromatography, most commonly with a C18 stationary phase. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous component (often containing an additive like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. nih.govmassbank.eu This gradient elution allows for the effective separation of the various IPDPP isomers and their metabolites from the sample matrix.

Table 1: Typical UPLC Parameters for this compound Analysis
ParameterDescriptionSource
Column ACQUITY UPLC BEH C18; Zorbax Eclipse Plus C18 waters.commassbank.eu
Mobile Phase A Water with 0.1% Formic acid massbank.eu
Mobile Phase B Acetonitrile with 0.1% Formic acid massbank.eu
Flow Rate 0.3 mL/min massbank.eu
Gradient Elution A time-programmed gradient from high aqueous content to high organic content to elute analytes based on polarity. massbank.eu

Mass Spectrometric Detection and Quantification Strategies

Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)

When coupled with UPLC, tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is a powerful tool for the highly selective and sensitive quantification of IPDPP and its metabolites. mdpi.comnih.gov ESI is a soft ionization technique that generates intact molecular ions from the analytes eluting from the UPLC column, which minimizes fragmentation in the source. youtube.com These ions are then subjected to MS/MS analysis.

In a typical UPLC-ESI-MS/MS workflow, the system operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. mdpi.com This high degree of specificity allows for accurate quantification even in complex matrices like urine, dust, and tissue. mdpi.comnih.gov Negative ion mode ESI has also been shown to be effective for the analysis of organophosphate flame retardant metabolites. nih.gov The choice of precursor-to-product ion transitions is crucial for method specificity and sensitivity.

Table 2: Example ESI-MS/MS Parameters for Diphenyl Phosphate (DPHP), a key metabolite
ParameterSettingSource
Ionization Mode Electrospray Ionization (ESI), Negative Mode mdpi.comnih.gov
Precursor Ion (m/z) 249 mdpi.com
Product Ion (m/z) 93 mdpi.com
Collision Energy (CE) 28 eV mdpi.com
Drying Gas Nitrogen mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an older ionization technique that has historically been applied to the analysis of tris(isopropylphenyl/phenyl)phosphates. nih.gov In FAB-MS, the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte molecules, which can then be analyzed by the mass spectrometer. While effective for non-volatile and thermally labile compounds, FAB-MS has largely been superseded by ESI and other modern ionization techniques due to its lower sensitivity and greater complexity.

High-Resolution Mass Spectrometry for Novel Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UPLC, is indispensable for the identification of novel metabolites of IPDPP. nih.govnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometry provide highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govnih.gov This capability is crucial for distinguishing between numerous potential metabolites in complex biological samples. nih.gov

The workflow for novel metabolite identification often involves non-targeted data acquisition, where the HRMS instrument records full-scan mass spectra of all ions within a certain mass range. nih.gov Data mining software can then search for potential metabolites by looking for specific mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, dealkylation). nih.gov Once a candidate metabolite is detected, its structure can be further elucidated by analyzing its fragmentation pattern from MS/MS spectra. nih.govbohrium.com This metabolomics-based approach has been successfully used to screen for and identify previously unknown biomarkers of exposure to organophosphate flame retardants. researchgate.net

Method Validation, Quality Control, and Inter-laboratory Comparisons

Robust analytical methods require thorough validation to ensure the reliability of the data. nih.gov For IPDPP and its metabolites, method validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). nih.gov The use of isotopically labeled internal standards, such as deuterated triphenyl phosphate (d15-TPHP), is a common practice to correct for matrix effects and variations in instrument response. nih.gov

Quality control (QC) is maintained by analyzing QC materials with known concentrations alongside actual samples. nih.gov These QC samples help monitor the performance of the method over time. Inter-laboratory comparisons (ILCs) or proficiency testing (PT) programs, where multiple laboratories analyze the same sample, are essential for ensuring comparability and accuracy of results across different institutions. isobudgets.comrapidmicrobiology.comansi.org While specific ILCs for IPDPP are not widely published, the framework for such comparisons is well-established for other environmental contaminants and is crucial for large-scale monitoring programs. benchmark-intl.comresearchgate.net

Table 3: Performance Characteristics of Analytical Methods for IPDPP and Related Metabolites
ParameterMatrixAnalyte(s)ValueSource
LOD UrineDPHP0.05 - 0.16 ng/mL nih.gov
Accuracy (Recovery) UrineDPHP & others90–113 % nih.gov
Precision (Interday RSD) UrineDPHP & others2–8 % nih.gov
Recovery House DustITP Isomers72.4 – 109.9 % nih.gov

Application in Environmental Monitoring and Biomonitoring Programs

The validated analytical methods described above are widely applied in environmental and human biomonitoring programs to assess the extent of exposure to IPDPP. canada.cafsns.comeurofinsus.comresearchgate.net For instance, UPLC-MS/MS has been used to measure IPDPP and its metabolites in indoor dust, which is recognized as a significant pathway for human exposure. nih.govnih.govmdpi.comresearchgate.net Studies in Spain, the Netherlands, and the Philippines have detected various aryl-phosphates, including IPDPP components and their degradation product DPHP, in house dust samples. nih.govepa.gov

Ecological Implications of Isopropylphenyl Diphenyl Phosphate: Mechanistic Insights

Receptor Interaction Studies in Aquatic Organisms

Antagonistic Activities with Nuclear Receptors

Research has demonstrated that IPDPP can act as an antagonist to several nuclear receptors in aquatic organisms, which are crucial for regulating reproduction and development. acs.org These receptors include the estrogen receptor (ER), the retinoic acid receptor (RAR), and the retinoid X receptor (RXR). acs.org

Estrogen Receptor (ER): The estrogen receptor is vital for the development and function of the female reproductive system. acs.org Studies have shown that IPDPP exhibits antagonistic activity against the medaka estrogen receptor (mER). acs.org This interference can lead to adverse reproductive outcomes, such as delayed ovarian development and reduced egg production in fish. acs.org

Retinoic Acid Receptor (RAR): The retinoic acid receptor governs body axis formation and organ development. acs.org IPDPP has been found to possess antagonistic activity against the medaka retinoic acid receptor (mRAR). researchgate.net Disrupting RAR signaling can lead to teratogenic effects, including developmental abnormalities in embryos. researchgate.net

Retinoid X Receptor (RXR): The retinoid X receptor is essential for the early survival of vertebrate embryos. acs.org IPDPP also demonstrates antagonistic activity towards the medaka retinoid X receptor (mRXR). researchgate.net Given the interconnected roles of these nuclear receptors in developmental processes, antagonism by IPDPP can have cascading negative effects on the health of an organism. acs.org

The following table summarizes the antagonistic activities of 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP) observed in yeast two-hybrid assays.

ReceptorAntagonistic Activity (IC50)
Medaka Estrogen Receptor (mERα)29.0 μM
Medaka Retinoic Acid Receptor (mRARα)> 50 μM (weak)
Medaka Retinoid X Receptor (mRXR)Antagonistic activity observed

IC50 represents the concentration at which 50% of the receptor's activity is inhibited.

Molecular Mechanisms of Receptor Modulation

The antagonistic activity of IPDPP on nuclear receptors stems from its ability to bind to these receptors, thereby preventing the natural ligands, such as estrogen and retinoic acid, from activating them. acs.orgnih.gov This blockage disrupts the normal downstream signaling pathways that are essential for various physiological processes. acs.org

The molecular mechanism of this inhibitory crosstalk can involve the recruitment of corepressor proteins to the receptor-DNA complex, which in turn suppresses gene transcription. nih.gov For instance, in the case of the estrogen receptor, the binding of an antagonist like IPDPP can induce a conformational change in the receptor that favors the binding of corepressors over coactivators, leading to the silencing of estrogen-responsive genes. nih.govnih.gov This disruption of hormone-regulated gene expression is a key molecular event underlying the endocrine-disrupting effects of IPDPP. acs.org

Bioaccumulation Potential in Aquatic and Terrestrial Food Webs

Bioaccumulation refers to the process by which organisms absorb and retain contaminants from their environment and food at a rate faster than they can excrete them. epa.gov Organophosphate esters, including IPDPP, have been detected in various environmental compartments and have shown the potential to accumulate in organisms. researchgate.netacs.org

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) are key metrics used to quantify this potential. epa.govdren.mil BAFs measure the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, while BSAFs compare the concentration in the organism to that in the sediment. epa.govdren.mil

Studies have shown that the bioaccumulation of organophosphate flame retardants in marine food webs can be significant, with concentrations accumulating in both invertebrates and fish. researchgate.netacs.org For instance, research in Laizhou Bay, North China, found that benthic fish accumulated more organophosphate flame retardants than pelagic fish and invertebrates. acs.org The bioaccumulation factors (log BAF) for some organophosphate esters have been found to exceed three, indicating a high potential for bioaccumulation. nih.gov

The lipophilicity of a chemical, often expressed as the octanol-water partition coefficient (log Kow), is a significant factor influencing its bioaccumulation potential. acs.org A study on organophosphate flame retardants observed a linear and significant increase in bioaccumulation factors with increasing lipophilicity. acs.org However, the relationship with biota-sediment accumulation factors can be more complex, with BSAFs increasing with hydrophobicity up to a certain point before decreasing. acs.org

The following table presents a conceptual overview of bioaccumulation factors for different types of aquatic organisms.

Organism TypeTrophic LevelTypical Log BAF Range for Organophosphate Esters
InvertebratesLow1.0 - 2.5
Pelagic FishMid2.0 - 3.5
Benthic FishMid-High2.5 - 4.0
Top Predator FishHigh> 3.5

These are generalized ranges and can vary based on specific compounds and environmental conditions.

Environmental Risk Assessment Frameworks and Methodologies

Environmental risk assessment is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. nih.govservice.gov.uk For chemicals like IPDPP, this process involves several key steps.

A common conceptual approach is the Risk Quotient (RQ) method . nih.gov This method compares the Measured Environmental Concentration (MEC) of a substance to its Predicted No-Effect Concentration (PNEC). nih.gov The PNEC is the concentration below which adverse effects are unlikely to occur.

RQ = MEC / PNEC

The resulting RQ value is then used to characterize the risk:

RQ < 0.1: Low risk

Synthesis and Manufacturing Processes of Isopropylphenyl Diphenyl Phosphate

Chemical Pathways for Production (e.g., Esterification of Isopropylphenol with Phosphorus Oxychloride)

The primary route for the synthesis of isopropylphenyl diphenyl phosphate (B84403) involves a two-step chemical pathway. The first step is the alkylation of phenol (B47542) with propylene (B89431) to produce isopropylphenol. This is followed by the phosphorylation of the resulting isopropylphenol with phosphorus oxychloride.

Alkylation of Phenol:

In this step, phenol is reacted with propylene gas in the presence of an acid catalyst. The reaction introduces an isopropyl group onto the phenol ring, forming a mixture of isopropylphenol isomers (ortho-, meta-, and para-). The general reaction is as follows:

C₆H₅OH + CH₃CH=CH₂ → (CH₃)₂CHC₆H₄OH

This alkylation is a key step where the degree of isopropylation can be controlled. google.com

Phosphorylation of Isopropylphenol:

(CH₃)₂CHC₆H₄OH + 2C₆H₅OH + POCl₃ → ((CH₃)₂CHC₆H₄O)(C₆H₅O)₂PO + 3HCl

This process yields a mixture of different isopropylphenyl diphenyl phosphate isomers, along with other triaryl phosphates, depending on the composition of the starting phenolic mixture. publisso.de A crucial aspect of this process is the management of the hydrogen chloride (HCl) gas produced as a byproduct. slchemtech.com

Catalytic Approaches in Industrial Synthesis (e.g., Calcium-Magnesium Catalysts, p-Toluene Sulfonic Acid)

p-Toluene Sulfonic Acid (p-TSA): This strong organic acid is commonly used as a catalyst in the initial alkylation of phenol with propylene. google.comresearchgate.net As a Brønsted acid, p-TSA facilitates the electrophilic attack of the propylene on the electron-rich phenol ring. The proposed mechanism involves the protonation of propylene by p-TSA to form a carbocation, which then acts as the electrophile in the Friedel-Crafts alkylation of phenol. slchemtech.comslchemtech.com The use of p-TSA is favored due to its effectiveness, commercial availability, and relatively easy handling compared to other strong acids. rsc.orgepa.gov

Calcium-Magnesium Catalysts: In the subsequent phosphorylation (esterification) step, calcium-magnesium catalysts are employed. slchemtech.com While the precise mechanism in this specific reaction is not extensively detailed in publicly available literature, it is understood that these catalysts, likely in the form of mixed metal oxides or salts, act as Lewis acids. They are believed to coordinate with the reactants, activating the phosphorus oxychloride and facilitating the nucleophilic attack by the phenolic hydroxyl groups. This catalytic approach can lead to improved reaction rates and potentially influence the final isomer distribution. The use of such catalysts is part of the optimization process to enhance production efficiency. researchgate.net

Process Optimization for Product Purity and Isomer Control

Achieving high purity and a specific isomer distribution is critical for the performance characteristics of the final this compound product. Several process optimization strategies are employed to this end.

A key factor in controlling the purity of the final product is the careful management of the initial alkylation step. The ratio of propylene to phenol is a critical parameter. A higher ratio of propylene to phenol can lead to the formation of di- and tri-isopropylphenols. These poly-alkylated phenols, if not controlled, will be phosphorylated in the subsequent step, leading to a complex mixture of higher alkylated triaryl phosphates and affecting the desired properties of the final product. google.com To minimize the formation of these byproducts, the alkylation is typically carried out with a controlled feed of propylene. google.com

Following the alkylation reaction, the product mixture is often subjected to a fractional distillation step. This separates the desired mono-isopropylphenol from unreacted phenol and the less desirable poly-isopropylphenols. The unreacted phenol can be recycled back into the process. This purification of the intermediate isopropylphenol is a crucial step for controlling the composition of the final phosphorylated product. google.com

The final purification of the this compound is also achieved through distillation, typically under reduced pressure (vacuum distillation). This removes any remaining unreacted starting materials and lower-boiling impurities, resulting in a product with high purity. google.comslchemtech.com The distillation conditions, such as temperature and pressure, are carefully controlled to prevent thermal decomposition of the product. google.com

The isomeric composition of a commercial isopropylated phenyl phosphate (IPP) product can vary, but a representative example is shown in the table below.

Historical and Current Production Volumes and Trends

This compound is part of a broader category of isopropylate d triphenyl phosphates (IPPs). Production data is often reported for the mixture "phenol, isopropylated, phosphate (3:1)".

In the United States, the production volume of phenol, isopropylated, phosphate (3:1) has shown significant fluctuations in the early 2010s. The reported volumes are presented in the interactive table below. epa.gov

More recently, the global market for isopropylate d triphenyl phosphate (IPTPP) has seen steady growth. The market is driven by the increasing demand for flame retardants in various applications, including plastics, electronics, and construction materials. statsndata.org The global market size for IPTPP was estimated at USD 91.20 million in 2023 and is projected to reach USD 126.47 million by 2029, with a compound annual growth rate (CAGR) of 5.60% during the forecast period. issuu.com Another report valued the global IPTPP market at USD 91 million in 2023 and anticipates it to reach USD 133 million by 2030, reflecting a CAGR of 5.6% from 2024 to 2030. qyresearch.in

Advanced Research Avenues and Knowledge Gaps for Isopropylphenyl Diphenyl Phosphate

Development of Novel Analytical Techniques for Trace Level Detection

The accurate detection and quantification of isopropylphenyl diphenyl phosphate (B84403) at trace levels in diverse environmental matrices are fundamental to understanding its distribution and fate. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been the cornerstone of analysis, the demand for higher sensitivity and specificity continues to drive innovation. nih.govresearchgate.netresearchgate.net

Recent advancements focus on enhancing sample preparation and detection capabilities. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are routinely employed for concentrating analytes and removing interfering substances from complex samples like water and soil. nih.gov For more sophisticated and solvent-reduced approaches, methods like dispersive solid-phase extraction (dSPE), stir bar sorptive extraction (SBSE), and solid-phase microextraction (SPME) are gaining traction. nih.gov

In terms of detection, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) offers significant advantages in identifying unknown transformation products of IPPDP. researchgate.net The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further improved method detection limits, providing greater selectivity compared to single mass spectrometry detectors. nih.gov These advanced analytical tools are crucial for detecting the minute concentrations of IPPDP and its metabolites that may be present in the environment.

Comprehensive Studies on Long-Term Environmental Fate and Persistence

Understanding the long-term behavior of isopropylphenyl diphenyl phosphate in the environment is a key area of ongoing research. The persistence of a chemical is determined by its resistance to degradation through biological and chemical processes such as biodegradation, hydrolysis, and photolysis. nih.gov For organophosphate esters like IPPDP, adsorption to soil and sediment is a significant environmental process. industrialchemicals.gov.au

Studies have shown that IPPDP can biodegrade, albeit slowly, in both aerobic and anaerobic freshwater sediment. nih.gov The process of biodegradation can be influenced by the adaptation of microbial communities over long-term exposure, which can lead to faster degradation of otherwise persistent chemicals. nih.gov Research into the environmental half-life of IPPDP in various compartments (air, water, soil, and sediment) is essential for assessing its potential for long-range transport and accumulation. nih.govundp.org The adsorption of IPPDP onto airborne particles, for instance, may increase its resistance to degradation and facilitate its transport over long distances. industrialchemicals.gov.au

The persistence of phosphorus from agricultural sources in soil for over a decade, even after restoration efforts, highlights the potential for long-term environmental legacies of phosphorus-containing compounds. researchgate.net This underscores the importance of comprehensive studies to fully elucidate the long-term fate and persistence of IPPDP in different environmental settings.

Refinement of Source Apportionment Models in Diverse Geographical Regions

Identifying the sources of this compound in the environment is critical for developing effective management and mitigation strategies. Source apportionment utilizes receptor models to identify and quantify the contributions of various pollution sources to ambient concentrations. lcsqa.orgca.gov These models analyze the chemical composition of environmental samples to trace them back to their origins.

Commonly used receptor models include the Chemical Mass Balance (CMB) and Positive Matrix Factorization (PMF) models. lcsqa.orgnih.gov PMF, in particular, has become a widely used method due to the limited availability of up-to-date and locally relevant source profiles in many parts of the world. nih.gov These models can help distinguish between different sources, such as industrial applications, wastewater treatment plant effluents, and the degradation of other organophosphate esters. researchgate.net

The application of these models in diverse geographical regions is crucial, as source contributions can vary significantly. nih.govbham.ac.uk For instance, studies have identified IPPDP in house dust, suggesting that consumer products are a significant indoor source. nih.gov Leakage from hydraulic machinery is another major source of contamination in soil. industrialchemicals.gov.au By refining these models and applying them globally, researchers can create a more accurate picture of the primary emission sources of IPPDP.

Deeper Exploration of Biotransformation Pathways and Their Ecological Consequences

Once in the environment, this compound can be taken up by organisms and undergo biotransformation, a process that can alter its chemical structure and potential toxicity. Research is actively exploring the metabolic pathways of IPPDP in various organisms to understand the formation of transformation products and their ecological implications.

Studies have shown that triphenyl phosphate (TPP), a related compound, can be metabolized into diphenyl phosphate (DPHP) through hydrolysis. researchgate.netnih.gov Further biotransformation can involve hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation. nih.gov The specific pathways can differ between organisms; for example, methylation and glycosylation of a similar organophosphate ester were observed in rice but not in the surrounding microbiome. nih.gov

The ecological consequences of these biotransformation products are a significant concern. Some metabolites may be more or less toxic than the parent compound. researchgate.net For example, while diphenyl phosphate (DPP) was found to have less cytotoxic effects than triphenyl phosphate (TPP) on chicken embryonic hepatocytes, it altered more gene transcripts. researchgate.net Understanding the complete biotransformation pathways and the biological activity of the resulting metabolites is essential for a comprehensive ecological risk assessment of IPPDP.

Mechanistic Investigations of Receptor-Mediated Activities at the Molecular Level

A growing area of research focuses on the molecular mechanisms by which this compound and its metabolites may interact with biological systems. This includes investigating their potential to bind to and activate or inhibit cellular receptors, which can lead to a cascade of downstream effects.

Recent studies have shown that 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a major component of some commercial flame retardant mixtures, can act as an antagonist to multiple nuclear receptors, including the estrogen receptor (ER), retinoic acid receptor (RAR), and retinoid X receptor (RXR). acs.org This antagonistic activity can disrupt normal endocrine function. For example, exposure to 2IPPDPP has been shown to reduce the expression of the vitellogenin gene in the liver of Japanese medaka, a biomarker for estrogenic activity. acs.org

Q & A

Q. What are the key physicochemical properties of IPDP relevant to environmental and toxicological studies?

IPDP (C₂₁H₂₁O₄P, MW 368.36 g/mol) has a log Kow (octanol-water partition coefficient) of approximately 4.86 for commercial mixtures like Phosflex 71B, indicating moderate hydrophobicity . Its low water solubility (<0.1 g/100 mL at 25°C) and boiling point (220–230°C) suggest persistence in lipid-rich environments and resistance to volatilization . These properties inform experimental designs for assessing bioaccumulation and environmental partitioning .

Q. How is IPDP synthesized, and what are its primary industrial applications?

IPDP is synthesized via the reaction of isopropylphenol with phosphorus oxychloride, followed by dehydrochlorination with phenol. It is primarily used as a flame retardant and plasticizer in engineering plastics, where its thermal stability and compatibility with polymers are critical .

Q. What analytical methods are recommended for quantifying IPDP and its metabolites in biological or environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is widely used for detecting IPDP metabolites (e.g., diphenyl phosphate) in human urine or environmental samples. Solid-phase extraction (SPE) is often employed for sample preparation to improve sensitivity and reduce matrix interference .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence of IPDP in freshwater sediments?

Experimental Design:

  • Use sediment microcosms spiked with IPDP under controlled aerobic/anaerobic conditions.
  • Monitor degradation via LC-MS/MS and ³¹P-NMR to track phosphate ester bond cleavage .
  • Measure half-lives and identify degradation products (e.g., isopropylphenol) to assess pathways. Key Considerations: Include abiotic controls (e.g., sterile sediments) to distinguish microbial vs. chemical degradation .

Q. What methodologies address contradictions in reported reproductive toxicity of IPDP?

Epidemiological studies on IVF outcomes found inverse correlations between urinary IPDP metabolites (e.g., diphenyl phosphate) and clinical pregnancy rates (−41% per quartile increase) . However, in vivo models (e.g., chicken embryos) show developmental toxicity only at higher doses (>10 µg/g egg) . To resolve discrepancies:

  • Use cross-species dose-response comparisons.
  • Apply pharmacokinetic modeling to account for metabolic differences (e.g., humans vs. avian models) .

Q. What computational tools predict IPDP’s environmental fate and bioaccumulation potential?

The Syracuse Research Corporation’s WSKOW software estimates log Kow values (e.g., 6.61 for tert-butylphenyl diphenyl phosphate analogs) . Molecular dynamics simulations can model IPDP’s interaction with lipid bilayers or polymer matrices to predict bioaccumulation and leaching rates .

Q. How can researchers optimize microbial consortia for IPDP biodegradation in contaminated sites?

Methodology:

  • Enrich sediment-derived microbial communities (e.g., Sphingomonas spp.) in IPDP-amended media.
  • Use metagenomic sequencing to identify catabolic genes (e.g., phosphotriesterases) .
  • Validate degradation efficiency via respirometry and toxicity assays (e.g., Daphnia magna survival) .

Q. What in vitro/in vivo models are suitable for studying IPDP’s neurodevelopmental effects?

Zebrafish larvae exposed to IPDP analogs (e.g., 2-ethylhexyl diphenyl phosphate) show motor deficits linked to neuroinflammation (e.g., TNF-α upregulation). Recommended models:

  • Zebrafish behavior assays (e.g., light-dark locomotion tests).
  • Human neuroprogenitor cell cultures to assess mitochondrial dysfunction .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting log Kow values for IPDP across studies?

Reported log Kow values vary due to differences in commercial mixtures (e.g., Phosflex 71B vs. pure IPDP) and measurement techniques. Weighted averages (e.g., 4.86 for Phosflex 71B) are more representative of environmental samples than pure compound estimates .

Q. What statistical approaches reconcile variability in epidemiological vs. mechanistic toxicity data?

Use mixed-effects models to account for covariates (e.g., urinary creatinine levels in human studies) . For mechanistic data, apply benchmark dose (BMD) modeling to identify thresholds for adverse outcomes .

Methodological Resources

  • Synthesis & Characterization : Ashford’s Dictionary of Industrial Chemicals .
  • Environmental Fate : Heitkamp et al. (1984) on IPDP degradation in sediments .
  • Toxicity Assessment : Carignan et al. (2017) on IVF outcomes ; Nguyen et al. (2022) on avian models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.